6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
The compound 6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative featuring a 9-(2-methoxyethyl) substituent and a pyrrolo-pyrrole moiety modified with a 4-fluorobenzenesulfonyl group. Purine-based compounds are widely studied for their roles in nucleotide metabolism and kinase inhibition.
Properties
IUPAC Name |
6-[5-(4-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-30-7-6-25-13-24-18-19(25)22-12-23-20(18)26-8-14-10-27(11-15(14)9-26)31(28,29)17-4-2-16(21)3-5-17/h2-5,12-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRMTQNTVQPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[5-(4-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N6O2S
- Molecular Weight : 384.5 g/mol
- CAS Number : 2640950-54-3
The compound features a purine base, an octahydropyrrole ring, and a sulfonamide group, which enhances its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It has shown potential in binding to receptors associated with diseases such as cancer and neurodegenerative disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 10 | Cell cycle arrest |
| HeLa | 12 | Inhibition of metastasis |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects in preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Studies:
- MCF-7 Cells Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound significantly improved cognitive function and reduced markers of inflammation in the brain.
Pharmacological Applications
The unique structural features of this compound suggest various therapeutic applications:
- Antiviral Activity : The compound has been noted for its potential use as an antiviral agent, particularly against HIV due to its interaction with chemokine receptors.
- Anti-inflammatory Properties : Its ability to reduce inflammation makes it a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Structural Modifications and Implications
The compound’s closest analogs differ primarily in substituents on the octahydropyrrolo[3,4-c]pyrrole moiety. Key comparisons include:
Sulfonyl vs. Carbonyl Substituents
- Target Compound : 4-Fluorobenzenesulfonyl group (electron-withdrawing, enhances polarity and stability).
- Analog (Life Chemicals) : 2-Methyl-1,3-thiazole-4-carbonyl group (introduces a heterocyclic carbonyl, altering hydrogen-bonding capacity) .
- BJ43682 : 1,3-Dimethyl-1H-pyrazole-5-carbonyl group (bulkier substituent, may reduce solubility but improve selectivity) .
Impact : Sulfonyl groups generally increase metabolic stability compared to carbonyl groups, which may hydrolyze more readily.
Halogenated Benzenesulfonyl Derivatives
- Target Compound : 4-Fluorobenzenesulfonyl (para-fluorine increases electron withdrawal).
- BI99003 : 3-Chlorobenzenesulfonyl (chlorine at meta-position introduces steric and electronic differences) .
Impact : Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine.
Heterocyclic Sulfonyl Groups
Impact : Imidazole’s nitrogen atoms could facilitate protonation at physiological pH, enhancing solubility.
Molecular Properties and Commercial Availability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
